molecular formula C18H24N4O2S2 B2913471 N1,N3-BIS(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ADAMANTANE-1,3-DICARBOXAMIDE CAS No. 714260-84-1

N1,N3-BIS(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ADAMANTANE-1,3-DICARBOXAMIDE

Cat. No.: B2913471
CAS No.: 714260-84-1
M. Wt: 392.54
InChI Key: MIWUSICSAIXABD-UHFFFAOYSA-N
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Description

N1,N3-BIS(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ADAMANTANE-1,3-DICARBOXAMIDE is a complex organic compound that features a unique structure combining adamantane and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ADAMANTANE-1,3-DICARBOXAMIDE typically involves the reaction of adamantane-1,3-dicarboxylic acid with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ADAMANTANE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole rings can yield sulfoxides or sulfones, while reduction can produce modified thiazole or adamantane derivatives .

Scientific Research Applications

N1,N3-BIS(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ADAMANTANE-1,3-DICARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1,N3-BIS(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ADAMANTANE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole rings can interact with nucleic acids or proteins, while the adamantane core provides structural stability and enhances the compound’s bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N3-BIS(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ADAMANTANE-1,3-DICARBOXAMIDE is unique due to its combination of adamantane and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-N,3-N-bis(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S2/c23-13(21-15-19-1-3-25-15)17-6-11-5-12(7-17)9-18(8-11,10-17)14(24)22-16-20-2-4-26-16/h11-12H,1-10H2,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWUSICSAIXABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=NCCS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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